molecular formula C7H11NO B069930 1-Azabicyclo[3.2.1]octan-6-one CAS No. 162184-58-9

1-Azabicyclo[3.2.1]octan-6-one

Cat. No.: B069930
CAS No.: 162184-58-9
M. Wt: 125.17 g/mol
InChI Key: WFYPDOYHAZFTIR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.2.1]octan-6-one, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-azabicyclo[3.2.1]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYPDOYHAZFTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329203
Record name 1-azabicyclo[3.2.1]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162184-58-9, 45675-76-1
Record name 1-azabicyclo[3.2.1]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[3.2.1]octan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethanol (9 ml) and toluene (10 ml) was added dropwise to a rapidly stirred suspension of potassium (6 g) in toluene (30 ml). at 120° C. After all the ethanol had been added the reaction mixture was stirred at 120° C. for 1 hr before adding a solution of 1-carboethoxymethyl-3-carboethoxy piperidine (15 g, 61.7 mmol) in toluene (40 ml) dropwise at 140° C. The reaction mixture was heated for 3 hr at 140° C. before adding concentrated hydrochloric acid (3×50 ml), and refluxing the aqueous phase for 16 hr. The solvent was removed in vacuo, water (100 ml) added and the solution neutralised with potassium carbonate. The solution was extracted with dichloromethane (3×150 ml, the combined extracts washed with saturated sodium chloride solution, dried (Na2SO4) and evaporated. The crude product was chromatographed through slicia-gel, eluting with dichloromethane/methanol (90:10) to give 1-azabicyclo[3:2:1]octan-6-one as a crystalline solid (1.1 g): mp. 83°-87° (hexane): m/e 125 (M+): δ(360 MHz, CDCl3) 1.30-2.40 (5H, m, 2×CH2, and CH): 3.12 (2H, s, CH2 --N); 2.60-3.60 (4H, m, 2×CH2 --N).
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
1.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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